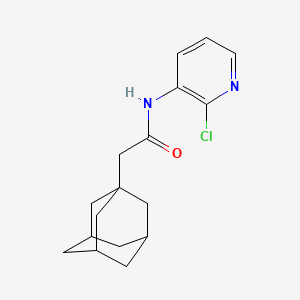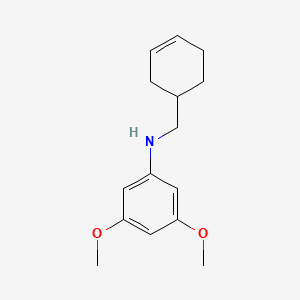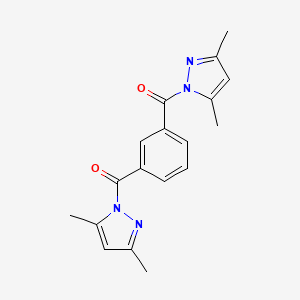![molecular formula C20H24FN5O2 B6055197 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6055197.png)
4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in the field of scientific research. In
作用機序
The exact mechanism of action of 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain signaling molecules, which in turn leads to a reduction in inflammation and other disease-related symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have potent inhibitory effects on a variety of enzymes and receptors, including phosphodiesterases, adenosine receptors, and histamine receptors. These inhibitory effects lead to a reduction in the production of certain signaling molecules, which in turn leads to a reduction in inflammation and other disease-related symptoms.
実験室実験の利点と制限
One of the major advantages of using 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine in lab experiments is its potent inhibitory effects on a variety of enzymes and receptors. This makes it a promising candidate for the treatment of various diseases. However, one of the major limitations of using this compound in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for the study of 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine. One direction is the further exploration of its potential applications in the treatment of various diseases, including asthma, inflammation, and cancer. Another direction is the development of more efficient synthesis methods for this compound, which would allow for larger quantities to be produced for use in experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
合成法
The synthesis of 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine involves the reaction of 4-amino-6-(3-fluorobenzoyl)-1-piperazine with 2-methyl-4-chloropyrimidine in the presence of morpholine and potassium carbonate. The reaction is carried out in anhydrous dimethylformamide at elevated temperatures. The yield of this reaction is typically around 50%.
科学的研究の応用
The compound 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been studied extensively for its potential applications in scientific research. It has been found to have potent inhibitory effects on a variety of enzymes and receptors, including but not limited to, phosphodiesterases, adenosine receptors, and histamine receptors. These inhibitory effects make it a promising candidate for the treatment of various diseases, including asthma, inflammation, and cancer.
特性
IUPAC Name |
(3-fluorophenyl)-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-15-22-18(14-19(23-15)25-9-11-28-12-10-25)24-5-7-26(8-6-24)20(27)16-3-2-4-17(21)13-16/h2-4,13-14H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVYINSMYMAQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2-biphenylyl-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6055122.png)
![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055132.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6055139.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)

